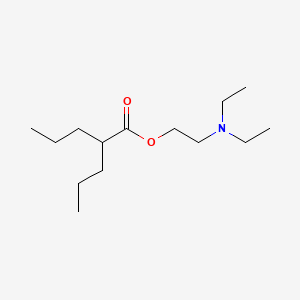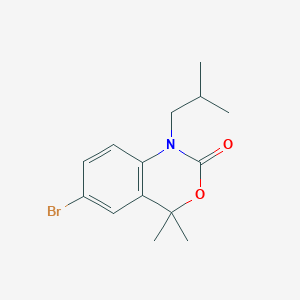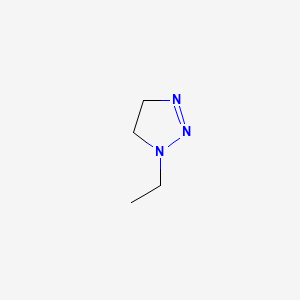![molecular formula C19H14S B14708816 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene CAS No. 15085-13-9](/img/structure/B14708816.png)
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is notable for its fused ring structure, which includes both acenaphthene and benzothiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of acenaphthene and benzothiophene derivatives, followed by methylation and subsequent cyclization to form the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Benzothiophene
- Acenaphthene
- Thiophene
Uniqueness
What sets 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene apart is its unique fused ring structure, which combines elements of both acenaphthene and benzothiophene. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
15085-13-9 |
|---|---|
Fórmula molecular |
C19H14S |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
15-methyl-3-thiapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-1(19),2(10),4,6,8,11,13,15-octaene |
InChI |
InChI=1S/C19H14S/c1-11-6-7-12-10-16-14-4-2-3-5-17(14)20-19(16)15-9-8-13(11)18(12)15/h2-7,10H,8-9H2,1H3 |
Clave InChI |
GPTGVTKVSRNLMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC3=C2C(=CC4=C3SC5=CC=CC=C54)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


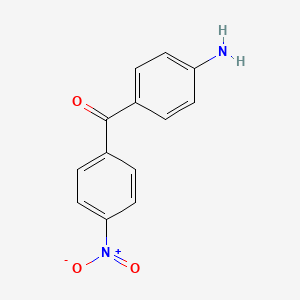
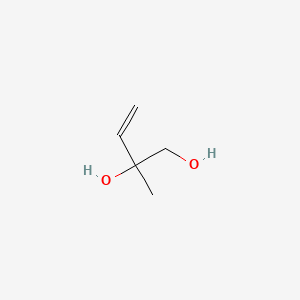
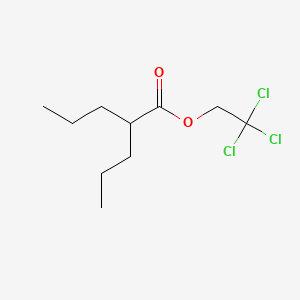
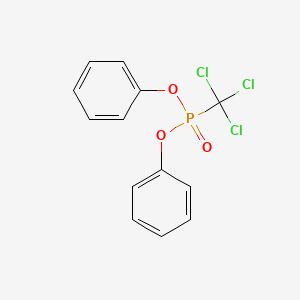



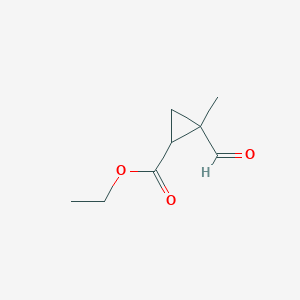

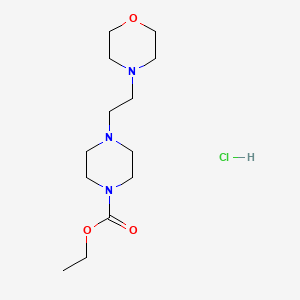
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
